CRT5

Description

Structure

3D Structure

Properties

IUPAC Name |

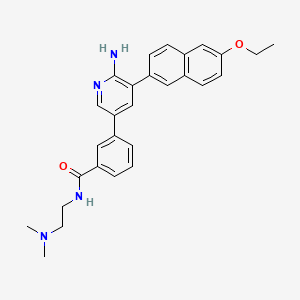

3-[6-amino-5-(6-ethoxynaphthalen-2-yl)pyridin-3-yl]-N-[2-(dimethylamino)ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N4O2/c1-4-34-25-11-10-20-14-22(9-8-21(20)16-25)26-17-24(18-31-27(26)29)19-6-5-7-23(15-19)28(33)30-12-13-32(2)3/h5-11,14-18H,4,12-13H2,1-3H3,(H2,29,31)(H,30,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDRAUPLGHAFCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=C(C=C2)C3=C(N=CC(=C3)C4=CC(=CC=C4)C(=O)NCCN(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the CRT5 Compound

This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of CRT5, a potent and selective inhibitor of Protein Kinase D (PKD). It is intended for researchers, scientists, and professionals involved in drug development and angiogenesis research.

Compound Identification and Chemical Properties

This compound, also known as CRT0066051, is a pyrazine benzamide derivative that has been identified as a pan-inhibitor of PKD isoforms.[1][2][3][4] Its chemical and physical properties are summarized below.

| Property | Value | Citation(s) |

| IUPAC Name | 3-[6-amino-5-(6-ethoxy-2-naphthalenyl)-3-pyridinyl]-N-[2-(dimethylamino)ethyl]-benzamide | [1] |

| Synonyms | CRT0066051, CRT-5, CRT 5 | [1] |

| CAS Number | 1034297-58-9 | [1] |

| Chemical Formula | C₂₈H₃₀N₄O₂ | [1] |

| Molecular Weight | 454.57 g/mol | [1] |

| Exact Mass | 454.2369 | [1] |

| Appearance | Solid | [1] |

| Solubility | Soluble in DMSO | |

| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. | [1] |

Biological Activity and Mechanism of Action

This compound is a highly potent and selective, ATP-competitive inhibitor of all three isoforms of Protein Kinase D (PKD1, PKD2, and PKD3).[2][3][4] Its primary mechanism of action involves preventing the activation and autophosphorylation of PKD in response to upstream signals, such as those initiated by Vascular Endothelial Growth Factor (VEGF).[2][5]

Specifically, this compound blocks the autophosphorylation of PKD1 at Serine 916 (Ser⁹¹⁶) and PKD2 at Serine 876 (Ser⁸⁷⁶) but does not affect the upstream PKC-dependent phosphorylation of PKD at Ser⁷⁴⁴/Ser⁷⁴⁸.[5] This targeted inhibition makes it a valuable tool for dissecting PKD-specific signaling pathways. In endothelial cells, this inhibition leads to a significant reduction in VEGF-induced biological responses critical for angiogenesis.[2][5]

Table of Biological Activity:

| Target | Assay | IC₅₀ Value | Cell Type | Citation(s) |

| PKD1 | Kinase Activity | 1.0 nM | In vitro | [2][3][4] |

| PKD2 | Kinase Activity | 1.5 nM | In vitro | [2][3][4] |

| PKD3 | Kinase Activity | 2.0 nM | In vitro | [2][3][4] |

| VEGF-induced Proliferation | Proliferation Assay | Complete inhibition at 2.5 µM | Human Umbilical Vein Endothelial Cells (HUVECs) | [5] |

| VEGF-induced Migration | Migration Assay | Significant inhibition | HUVECs | [2][5] |

| VEGF-induced Tubulogenesis | Tube Formation Assay | Marked inhibition | HUVECs | [2][5] |

Note: In vivo application of this compound is limited due to observed toxicity.

Signaling Pathway

This compound intervenes in the VEGF signaling cascade in endothelial cells. VEGF binding to its receptor, VEGFR2, triggers a downstream pathway involving Phospholipase C (PLC) and Protein Kinase C (PKC), which in turn activates PKD. Activated PKD then phosphorylates a range of downstream substrates, such as Histone Deacetylase 5 (HDAC5) and Heat Shock Protein 27 (HSP27), leading to cellular responses like proliferation, migration, and tube formation. This compound specifically blocks the kinase activity of PKD, thereby preventing these angiogenic outcomes.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the biological effects of this compound, based on standard procedures and the findings from Evans IM, et al. (2010).[2][5]

This assay measures the direct inhibitory effect of this compound on the kinase activity of PKD isoforms.

-

Reaction Setup: Prepare a reaction mixture containing recombinant PKD1, PKD2, or PKD3 enzyme in a kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA).

-

Substrate Addition: Add a suitable peptide substrate for PKD.

-

Inhibitor Incubation: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction wells. Incubate for 10-20 minutes at 30°C.

-

Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture for 30 minutes at 30°C.

-

Termination: Stop the reaction by adding a solution such as 4x LDS sample buffer.

-

Analysis: Separate the reaction products using SDS-PAGE. Visualize the phosphorylated substrate via autoradiography.

-

Quantification: Quantify the radioactivity to determine the extent of inhibition at each this compound concentration and calculate the IC₅₀ value.

This assay determines the effect of this compound on VEGF-induced endothelial cell growth.

-

Cell Seeding: Plate Human Umbilical Vein Endothelial Cells (HUVECs) in 96-well plates (e.g., 5,000 cells/well) in their standard growth medium. Allow cells to adhere overnight.

-

Serum Starvation: Replace the medium with a low-serum basal medium (e.g., 0.2% FBS) and incubate for 24 hours to synchronize the cells.

-

Treatment: Pre-treat the cells with this compound (e.g., 2.5 µM) or vehicle control (DMSO) for 1 hour.

-

Stimulation: Add VEGF (e.g., 50 ng/mL) to the appropriate wells. Include a non-stimulated control.

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

-

Quantification: Assess cell proliferation using a standard method, such as the MTT assay. Measure absorbance at 570 nm. The results are expressed as a percentage of the VEGF-stimulated control.

This assay measures the effect of this compound on the directional migration of endothelial cells towards a chemoattractant.

-

Chamber Setup: Place cell culture inserts (e.g., 8 µm pore size) into the wells of a 24-well plate.

-

Chemoattractant: Add basal medium containing VEGF (e.g., 50 ng/mL) to the lower chamber.

-

Cell Preparation: Harvest serum-starved HUVECs and resuspend them in basal medium. Pre-incubate the cell suspension with this compound or vehicle control (DMSO) for 30 minutes.

-

Cell Seeding: Add the cell suspension (e.g., 5 x 10⁴ cells) to the upper chamber of the inserts.

-

Incubation: Incubate for 4-6 hours at 37°C in a 5% CO₂ incubator, allowing cells to migrate through the porous membrane.

-

Fixation and Staining: Remove non-migrated cells from the top surface of the membrane with a cotton swab. Fix the migrated cells on the bottom surface with methanol and stain with a solution like crystal violet.

-

Analysis: Count the number of migrated cells in several microscopic fields. Express results as a percentage of migration relative to the VEGF-stimulated control.

This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.

-

Matrix Coating: Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify at 37°C for 30-60 minutes.

-

Cell Preparation: Harvest HUVECs and resuspend them in basal medium containing VEGF (e.g., 50 ng/mL).

-

Treatment: Add this compound or vehicle control (DMSO) to the cell suspension.

-

Cell Seeding: Seed the treated cell suspension (e.g., 1.5 x 10⁴ cells/well) onto the solidified matrix.

-

Incubation: Incubate for 6-18 hours at 37°C in a 5% CO₂ incubator to allow for the formation of tube-like networks.

-

Visualization: Image the tube networks using an inverted microscope.

-

Quantification: Quantify angiogenesis by measuring parameters such as the number of branch points, total tube length, or number of loops formed.

Experimental Workflow Visualization

The characterization of this compound's biological effects follows a logical progression from in vitro biochemical assays to cell-based functional assays.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Protein Kinase D1 Signaling in Angiogenic Gene Expression and VEGF-Mediated Angiogenesis [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. librarysearch.ohsu.edu [librarysearch.ohsu.edu]

- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

CRT0066051 downstream signaling pathway effects

An in-depth analysis of the downstream signaling pathways of CRT0066051 cannot be provided at this time. A thorough search of publicly available scientific literature and clinical trial databases did not yield any specific information for a compound designated "CRT0066051".

The identifier "CRT0066051" does not correspond to any known drug, chemical probe, or research compound in the referenced databases. It is possible that this identifier is incorrect, contains a typographical error, or refers to an internal compound designation that is not publicly disclosed.

To enable a comprehensive report on the downstream signaling effects, a correct and publicly recognized identifier for the molecule of interest is required. With a valid name or alternative identifier, it would be possible to investigate its molecular target(s) and subsequently elucidate the downstream signaling cascades it modulates.

A typical investigation into the downstream signaling pathways of a novel compound would involve:

-

Target Identification and Validation: Determining the primary protein(s) with which the compound interacts.

-

Pathway Analysis: Investigating the signaling pathways in which the target protein(s) are involved. This often includes well-established pathways such as:

-

MAPK/ERK Pathway

-

PI3K/AKT/mTOR Pathway

-

JAK/STAT Pathway

-

NF-κB Signaling

-

-

Experimental Data Collection: Gathering quantitative data from preclinical and clinical studies, which may include:

-

Inhibition or activation constants (IC50, EC50, Ki)

-

Changes in protein phosphorylation levels

-

Alterations in gene expression

-

Cellular phenotypic changes (e.g., proliferation, apoptosis)

-

-

Data Synthesis and Visualization: Compiling the quantitative data into structured tables and creating visual diagrams of the affected signaling pathways to illustrate the mechanism of action.

Without initial information on CRT0066051, none of these steps can be performed. Researchers, scientists, and drug development professionals seeking information on a specific compound are encouraged to verify the identifier and consult internal documentation or proprietary databases for initial information. Should a public-domain identifier become available, a detailed technical guide can be compiled.

Unraveling the Angiostatic Role of Vasostatin in VEGF-Induced Signaling: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: While the query specified "CRT5," extensive research indicates this is not a standard nomenclature for a known inhibitor of Vascular Endothelial Growth Factor (VEGF). It is highly probable that the intended subject is Vasostatin , the N-terminal fragment of Calreticulin (CRT). Calreticulin itself is generally considered a pro-angiogenic factor. However, its N-terminal fragment, Vasostatin, exhibits potent anti-angiogenic properties, directly inhibiting VEGF-induced signaling in endothelial cells. This guide provides a comprehensive technical overview of the role of Vasostatin in inhibiting VEGF-mediated angiogenesis, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to support further research and drug development in this area.

Introduction: From Calreticulin to the Angiostatic Fragment, Vasostatin

Calreticulin (CRT) is a highly conserved, multifunctional protein primarily located in the endoplasmic reticulum, where it functions as a critical calcium-binding chaperone. While full-length CRT has been associated with promoting angiogenesis, a specific fragment derived from its N-terminus, named Vasostatin , has been identified as a potent inhibitor of this process. Vasostatin corresponds to the initial 180 amino acids of the Calreticulin protein[1][2]. This fragment has been shown to selectively inhibit the proliferation of endothelial cells, thereby suppressing angiogenesis and tumor growth in preclinical models[1][2].

Mechanism of Action: How Vasostatin Inhibits VEGF-Induced Signaling

Vascular Endothelial Growth Factor (VEGF) is a key driver of angiogenesis. Upon binding to its receptor, VEGFR2, on the surface of endothelial cells, VEGF triggers a cascade of downstream signaling events that lead to cell proliferation, migration, and the formation of new blood vessels. Vasostatin exerts its anti-angiogenic effects by interfering with this pathway through several mechanisms.

A primary mechanism of Vasostatin's inhibitory action is the downregulation of endothelial nitric oxide synthase (eNOS) expression[3][4]. eNOS is a crucial enzyme in endothelial cells that produces nitric oxide (NO), a key signaling molecule that promotes cell proliferation and survival. By reducing the expression of eNOS, Vasostatin effectively curtails the pro-angiogenic signals mediated by VEGF[3][4]. Studies have shown that overexpression of eNOS can reverse the inhibitory effects of Vasostatin on endothelial cell viability and tube formation, confirming the central role of eNOS in Vasostatin's mechanism[3].

Furthermore, under conditions of oxygen deprivation, Vasostatin can induce apoptosis in endothelial cells through the mitochondrial pathway, involving the activation of caspase-3[3][4]. This pro-apoptotic effect further contributes to its anti-angiogenic properties by eliminating the very cells responsible for building new blood vessels.

The following diagram illustrates the proposed signaling pathway for Vasostatin's inhibition of VEGF-induced signaling.

Caption: Vasostatin's inhibitory signaling pathway on VEGF-induced angiogenesis.

Quantitative Data on the Inhibition of VEGF-Induced Signaling by Vasostatin

The inhibitory effects of Vasostatin on VEGF-induced endothelial cell functions have been quantified in several in vitro studies. The following tables summarize key quantitative data.

| Assay | Cell Type | Inhibitor | Key Findings | Reference |

| Cell Viability (MTT Assay) | HUVEC | Vasostatin | Dose-dependent inhibition of cell viability under oxygen deprivation. | [3] |

| Cell Proliferation (EdU Assay) | HUVEC | Vasostatin | Significant suppression of VEGF-induced proliferation at 10 mg/mL. | [5] |

| Tube Formation | HUVEC | Vasostatin | Dose-dependent inhibition of VEGF-induced tube formation. | [3][5] |

HUVEC: Human Umbilical Vein Endothelial Cells

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of Vasostatin on VEGF-induced signaling.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro, a hallmark of angiogenesis.

Materials:

-

Basement membrane matrix (e.g., Matrigel®)

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

96-well plate

-

VEGF

-

Vasostatin

-

Calcein AM (for fluorescent visualization, optional)

-

Inverted microscope

Procedure:

-

Thaw the basement membrane matrix on ice overnight at 4°C.

-

Pre-cool a 96-well plate at -20°C.

-

Pipette 50 µL of the thawed basement membrane matrix into each well of the pre-cooled 96-well plate, ensuring the entire surface is covered.

-

Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

-

Harvest HUVECs and resuspend them in endothelial cell growth medium at a concentration of 1 x 10^5 cells/mL.

-

Prepare different concentrations of Vasostatin in the cell suspension. Include a positive control with VEGF alone and a negative control with no treatment.

-

Gently add 100 µL of the cell suspension to each well on top of the solidified matrix.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

-

(Optional) For fluorescent visualization, stain the cells with Calcein AM for 30 minutes before imaging.

-

Visualize and capture images of the tube-like structures using an inverted microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

The following diagram illustrates the workflow of the endothelial cell tube formation assay.

Caption: Workflow for the endothelial cell tube formation assay.

Endothelial Cell Proliferation (EdU) Assay

This assay measures DNA synthesis as an indicator of cell proliferation.

Materials:

-

HUVECs

-

Endothelial cell growth medium

-

96-well plate

-

VEGF

-

Vasostatin

-

EdU (5-ethynyl-2'-deoxyuridine) labeling reagent

-

Fixation and permeabilization buffers

-

Click-iT® reaction cocktail with a fluorescent azide

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Seed HUVECs in a 96-well plate and allow them to adhere overnight.

-

Starve the cells in a low-serum medium for 4-6 hours.

-

Treat the cells with VEGF and different concentrations of Vasostatin for 24-48 hours.

-

Add EdU labeling reagent to the culture medium and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.

-

Fix and permeabilize the cells according to the manufacturer's protocol.

-

Add the Click-iT® reaction cocktail to fluorescently label the incorporated EdU.

-

Counterstain the nuclei with DAPI.

-

Image the cells using a fluorescence microscope.

-

Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (DAPI-stained nuclei).

Western Blot for eNOS Expression

This technique is used to detect and quantify the levels of eNOS protein in cell lysates.

Materials:

-

HUVECs

-

Lysis buffer with protease inhibitors

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against eNOS

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture and treat HUVECs with VEGF and Vasostatin as described for the proliferation assay.

-

Lyse the cells in lysis buffer to extract total proteins.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against eNOS overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Strip the membrane and re-probe with the loading control antibody to normalize for protein loading.

-

Quantify the band intensities to determine the relative expression of eNOS.

Conclusion and Future Directions

Vasostatin, the N-terminal fragment of Calreticulin, demonstrates significant potential as an endogenous inhibitor of VEGF-induced angiogenesis. Its mechanisms of action, primarily through the downregulation of eNOS and induction of apoptosis in endothelial cells, make it a compelling target for further investigation in the context of anti-angiogenic therapies. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic applications of Vasostatin.

Future research should focus on elucidating the precise molecular interactions between Vasostatin and the VEGF signaling pathway. Investigating its in vivo efficacy and safety in various disease models will be crucial for translating these promising preclinical findings into clinical applications. Furthermore, exploring the potential for synergistic effects with other anti-cancer therapies could open new avenues for combination treatments.

References

- 1. Vasostatin, a calreticulin fragment, inhibits angiogenesis and suppresses tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vasostatin, a Calreticulin Fragment, Inhibits Angiogenesis and Suppresses Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vasostatin Inhibits VEGF-Induced Endothelial Cell Proliferation, Tube Formation and Induces Cell Apoptosis under Oxygen Deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vasostatin inhibits VEGF-induced endothelial cell proliferation, tube formation and induces cell apoptosis under oxygen deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unveiling the Precision of CRT5: A Deep Dive into its Selectivity for Protein Kinase D

For Immediate Release

In the intricate world of cellular signaling, achieving therapeutic precision is paramount. This technical guide offers an in-depth exploration of the selectivity profile of CRT5 (also known as CRT0066051), a potent inhibitor of Protein Kinase D (PKD). This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's interaction with the human kinome.

Executive Summary

This compound is a pyrazine benzamide compound that demonstrates high potency and selectivity for the three isoforms of Protein Kinase D. With IC50 values in the low nanomolar range, it effectively curtails PKD activity, a key player in various cellular processes, including proliferation, migration, and vesicle trafficking. This guide provides a detailed analysis of its inhibitory profile, the methodologies used for its characterization, and its implications for PKD-mediated signaling pathways.

Data Presentation: this compound's Inhibitory Profile

This compound exhibits remarkable potency against all three isoforms of Protein Kinase D. The in vitro inhibitory activity, as measured by the half-maximal inhibitory concentration (IC50), underscores its efficacy.

| Kinase | IC50 (nM) |

| PKD1 | 1 |

| PKD2 | 2 |

| PKD3 | 1.5 |

Furthermore, the selectivity of this compound has been established through broader kinase screening. At a concentration of 1 µM, this compound shows minimal to no inhibitory effect on a panel of other serine/threonine and tyrosine kinases, including various isoforms of Protein Kinase C (PKC).[1] This high degree of selectivity is a critical attribute for a chemical probe and a potential therapeutic agent, as it minimizes off-target effects. A comprehensive, quantitative breakdown of a kinase selectivity panel is essential for a complete understanding of its profile. While specific percentage inhibition values for a wide range of kinases are not publicly available in the primary literature for this compound, the consistent reporting of its high selectivity underscores its value as a specific tool for studying PKD.

Experimental Protocols: Methodologies for Kinase Inhibition Assay

The determination of this compound's inhibitory activity against PKD isoforms is typically conducted using a biochemical kinase assay. The following is a generalized protocol based on standard industry practices for such assessments.

Objective: To determine the in vitro IC50 value of this compound against purified human PKD1, PKD2, and PKD3.

Materials:

-

Recombinant human PKD1, PKD2, and PKD3 enzymes

-

This compound (CRT0066051)

-

ATP (Adenosine triphosphate)

-

Specific peptide substrate for PKD (e.g., a syntide-2-based peptide)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™, radiometric [γ-³²P]ATP, or fluorescence-based detection system)

-

384-well assay plates

-

Plate reader capable of luminescence, radioactivity, or fluorescence detection

Procedure:

-

Compound Preparation: A serial dilution of this compound is prepared in DMSO, followed by a further dilution in the kinase assay buffer to achieve the desired final concentrations.

-

Enzyme and Substrate Preparation: The PKD enzyme and its specific peptide substrate are diluted to their optimal concentrations in the kinase assay buffer.

-

Reaction Initiation: The kinase, substrate, and this compound (or DMSO as a vehicle control) are combined in the wells of the assay plate and pre-incubated for a defined period (e.g., 15-30 minutes) at room temperature.

-

ATP Addition: The kinase reaction is initiated by the addition of a specific concentration of ATP (often at or near the Km for the respective kinase).

-

Incubation: The reaction mixture is incubated for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow for substrate phosphorylation.

-

Reaction Termination and Detection: The reaction is stopped, and the amount of product formed (phosphorylated substrate or ADP) is quantified using a suitable detection method.

-

Luminescence-based (e.g., ADP-Glo™): The remaining ATP is depleted, and the generated ADP is converted to ATP, which is then used to generate a luminescent signal.

-

Radiometric: The radiolabeled phosphate transferred to the substrate is captured on a filter and quantified using a scintillation counter.

-

Fluorescence-based: Changes in fluorescence polarization or intensity upon substrate phosphorylation are measured.

-

-

Data Analysis: The raw data is converted to percent inhibition relative to the vehicle control. The IC50 values are then calculated by fitting the data to a four-parameter logistic dose-response curve.

Mandatory Visualizations

Experimental Workflow for Kinase Selectivity Profiling

Caption: A generalized workflow for determining the selectivity profile of a kinase inhibitor like this compound.

Protein Kinase D (PKD) Signaling Pathway and this compound Inhibition

Caption: The PKD signaling cascade and the inhibitory action of this compound.

Conclusion

This compound stands out as a highly potent and selective inhibitor of the Protein Kinase D family. Its well-defined inhibitory profile and minimal off-target activity make it an invaluable tool for dissecting the complex roles of PKD in health and disease. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of this and other novel kinase inhibitors, paving the way for more targeted and effective therapeutic strategies.

References

Unveiling CRT5: A Potent Tool for Angiogenesis Research

A Technical Guide for Scientists and Drug Development Professionals

Introduction: The formation of new blood vessels, a process known as angiogenesis, is fundamental to numerous physiological and pathological processes, including embryonic development, wound healing, and tumor growth. The study of angiogenesis is crucial for developing novel therapeutic strategies for a wide range of diseases. Small molecule inhibitors that target key signaling pathways in angiogenesis are invaluable tools for researchers. This technical guide provides an in-depth overview of CRT5 (also known as CRT0066051), a potent and selective inhibitor of Protein Kinase D (PKD), and its application as a tool compound for studying angiogenesis.

Core Concepts: this compound and its Target, Protein Kinase D (PKD)

This compound is a pyrazine benzamide-based small molecule that has been identified as a highly potent and selective inhibitor of all three isoforms of Protein Kinase D (PKD1, PKD2, and PKD3).[1] PKD is a family of serine/threonine kinases that act as crucial downstream effectors in signaling pathways initiated by vascular endothelial growth factor (VEGF), a key driver of angiogenesis.[2][3] By inhibiting PKD, this compound effectively blocks VEGF-induced signaling in endothelial cells, leading to the suppression of key angiogenic processes such as proliferation, migration, and the formation of tube-like structures.[1][4]

Quantitative Data: Potency and Biological Activity of this compound

The efficacy of this compound as a PKD inhibitor and an anti-angiogenic agent has been quantified in various assays. The half-maximal inhibitory concentrations (IC50) for its enzymatic and cellular effects are summarized below.

| Target/Process | Assay Type | Cell Line | IC50 Value | Reference |

| PKD1 | Kinase Assay | - | 1 nM | [1] |

| PKD2 | Kinase Assay | - | 2 nM | [1] |

| PKD3 | Kinase Assay | - | 1.5 nM | [1] |

| VEGF-induced Endothelial Cell Proliferation | Proliferation Assay | HUVEC | ~100 nM | Inferred from graphical data in Evans et al., 2010 |

| VEGF-induced Endothelial Cell Migration | Migration Assay | HUVEC | ~300 nM | Inferred from graphical data in Evans et al., 2010 |

| VEGF-induced Tube Formation | Tube Formation Assay | HUVEC | ~300 nM | Inferred from graphical data in Evans et al., 2010 |

Note: IC50 values for cellular assays are estimations based on graphical representations in the cited literature and may vary depending on experimental conditions.

Signaling Pathway: The Role of PKD in VEGF-Induced Angiogenesis

Vascular Endothelial Growth Factor (VEGF) initiates a signaling cascade that is central to angiogenesis. Upon binding to its receptor, VEGFR2, on the surface of endothelial cells, a series of downstream signaling events are triggered, leading to the activation of PKD. Activated PKD then phosphorylates a range of substrate proteins, ultimately culminating in the cellular responses required for new blood vessel formation. This compound acts by directly inhibiting the kinase activity of PKD, thereby blocking the entire downstream signaling cascade.

Experimental Protocols

Detailed methodologies for key in vitro angiogenesis assays utilizing this compound are provided below. These protocols are based on established methods and can be adapted for specific research needs.

Endothelial Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of endothelial cells as an indicator of cell viability and proliferation.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

96-well plates

-

VEGF

-

This compound (or CRT0066051)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in complete growth medium and incubate overnight.

-

Starve the cells in a serum-free medium for 4-6 hours.

-

Treat the cells with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with VEGF (e.g., 10 ng/mL). Include appropriate controls (untreated, VEGF only, this compound only).

-

Incubate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the ability of endothelial cells to migrate and close a "wound" created in a confluent cell monolayer.

Materials:

-

HUVECs

-

Endothelial Cell Growth Medium

-

6-well or 12-well plates

-

Sterile 200 µL pipette tip

-

VEGF

-

This compound

-

Microscope with a camera

Protocol:

-

Seed HUVECs in a 6-well or 12-well plate and grow to a confluent monolayer.

-

Create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Replace the medium with a serum-free or low-serum medium containing varying concentrations of this compound.

-

Add VEGF (e.g., 10 ng/mL) to the appropriate wells.

-

Capture images of the wound at time 0.

-

Incubate the plate and capture images of the same wound area at regular intervals (e.g., every 6-8 hours) for up to 24 hours.

-

Measure the wound area or the distance of cell migration into the wound over time to quantify cell migration.

Endothelial Cell Tube Formation Assay

This assay evaluates the ability of endothelial cells to form three-dimensional capillary-like structures on a basement membrane matrix.

Materials:

-

HUVECs

-

Endothelial Cell Growth Medium

-

96-well plates

-

Basement membrane matrix (e.g., Matrigel®)

-

VEGF

-

This compound

-

Microscope with a camera

Protocol:

-

Thaw the basement membrane matrix on ice and coat the wells of a pre-chilled 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

-

Harvest HUVECs and resuspend them in a serum-free medium containing VEGF (e.g., 10 ng/mL) and varying concentrations of this compound.

-

Seed the HUVEC suspension onto the solidified matrix at a density of 1.5 x 10^4 cells/well.

-

Incubate for 6-18 hours.

-

Visualize and capture images of the tube-like structures using a microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops.

In Vivo Considerations

While this compound is a powerful tool for in vitro studies of angiogenesis, it is important to note that some sources indicate potential toxicity in vivo.[2] Therefore, its application in animal models should be approached with caution and may require further investigation into its pharmacokinetic and pharmacodynamic properties.

Conclusion

This compound is a valuable tool compound for researchers studying the molecular mechanisms of angiogenesis. Its high potency and selectivity for PKD make it an excellent probe for dissecting the role of this kinase in VEGF-driven endothelial cell biology. The experimental protocols and data presented in this guide provide a solid foundation for utilizing this compound to advance our understanding of angiogenesis and to facilitate the discovery of novel anti-angiogenic therapies.

References

- 1. frontiersin.org [frontiersin.org]

- 2. Protein Kinase C-dependent Protein Kinase D Activation Modulates ERK Signal Pathway and Endothelial Cell Proliferation by Vascular Endothelial Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein Kinase D1 Signaling in Angiogenic Gene Expression and VEGF-Mediated Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of the biological effects of a novel protein kinase D inhibitor in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Cyclin-Dependent Kinase 5 (Cdk5) in Endothelial Cell Biology: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 5 (Cdk5), a proline-directed serine/threonine kinase, has emerged as a critical regulator of endothelial cell function, particularly in the context of cell migration and angiogenesis. This technical guide synthesizes the current understanding of Cdk5's biological effects in endothelial cells, detailing its signaling pathways, summarizing quantitative experimental data, and providing comprehensive experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals in drug development exploring Cdk5 as a potential therapeutic target in angiogenesis-related pathologies.

Introduction

Endothelial cells form the inner lining of blood vessels and play a pivotal role in angiogenesis, the formation of new blood vessels from pre-existing ones. This process is fundamental in both normal physiological development and various pathological conditions, including tumor growth and metastasis. The migration of endothelial cells is a key event in angiogenesis. Recent studies have identified Cyclin-dependent kinase 5 (Cdk5) as a crucial modulator of endothelial cell motility and, consequently, angiogenesis.[1][2] This guide provides an in-depth examination of the molecular mechanisms through which Cdk5 exerts its effects on endothelial cells.

Cdk5 Signaling in Endothelial Cells

Cdk5 is ubiquitously expressed in human tissues, including the endothelium of human umbilical cords.[1] In endothelial cells, Cdk5's primary role appears to be the regulation of the actin cytoskeleton, which is essential for cell migration.[1] Unlike its function in neuronal cells, Cdk5's influence on endothelial cell motility is not primarily mediated through effects on focal adhesions or microtubules.[1][2]

The key signaling pathway involves the small GTPase Rac1. Inhibition or knockdown of Cdk5 leads to a significant decrease in Rac1 activity.[1][2] This reduction in active Rac1 disrupts the organization of the actin cytoskeleton and impairs the formation of lamellipodia, which are crucial protrusive structures for cell movement.[1][2] The migration-inhibiting effect of Cdk5 knockdown can be rescued by the expression of a constitutively active form of Rac1, confirming that Cdk5 exerts its migratory effects predominantly through the Rac1 pathway.[1][2]

While Cdk5 inhibition also leads to a decrease in the phosphorylation of Focal Adhesion Kinase (FAK) at Ser-732, this does not appear to functionally impact focal adhesion dynamics or overall cell adhesion.[1]

Below is a diagram illustrating the proposed signaling pathway of Cdk5 in endothelial cells.

Caption: Cdk5 signaling pathway in endothelial cell migration.

Quantitative Data on the Effects of Cdk5 Inhibition

The functional consequences of Cdk5 inhibition on endothelial cell behavior have been quantified in several studies. The following tables summarize these findings.

| Inhibitor/Method | Concentration/Target | Assay | Effect | Reference |

| Roscovitine | 10 µM | Scratch Assay | 20% reduction in migration | [1] |

| Roscovitine | 30 µM | Scratch Assay | 67% reduction in migration | [1] |

| Cdk5 siRNA | Not specified | Scratch Assay | 40% reduction in migration | [1] |

| Cdk2 siRNA | Not specified | Scratch Assay | No significant effect | [1] |

| Parameter | Condition | Observation | Reference |

| Cell Viability | Cdk5 siRNA | No influence on cell viability | [1] |

| FAK Phosphorylation (Ser-732) | Cdk5 inhibition/silencing | Reduced | [1] |

| FAK Autophosphorylation (Tyr-397) | Cdk5 inhibition/silencing | Not affected | [1] |

| Focal Adhesion Structure | Cdk5 inhibition | No change | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used to investigate the role of Cdk5 in endothelial cells.

Cell Culture

Human Umbilical Vein Endothelial Cells (HUVECs) are a common model for these studies. They are typically cultured in Endothelial Cell Growth Medium supplemented with growth factors and fetal calf serum.

Scratch (Wound Healing) Assay

This assay is used to assess collective cell migration.

Caption: Workflow for a scratch (wound healing) assay.

Detailed Steps:

-

Cell Seeding: HUVECs are seeded in a 6-well plate and grown to a confluent monolayer.

-

Scratching: A sterile pipette tip is used to create a linear "wound" in the cell monolayer.

-

Washing: The wells are washed with phosphate-buffered saline (PBS) to remove any detached cells.

-

Treatment: Fresh medium containing the experimental compounds (e.g., Cdk5 inhibitors like roscovitine) is added. To control for proliferation, some experiments include a proliferation inhibitor like 5-hydroxyurea (5-HU).[1]

-

Imaging: Images of the scratch are taken at the beginning of the experiment (0 hours) and at subsequent time points (e.g., 16-24 hours).

-

Quantification: The area of the cell-free wound is measured at each time point. Migration is quantified as the ratio of the area covered by cells to the initial cell-free area.[1]

RNA Interference (RNAi)

Small interfering RNA (siRNA) is used to specifically knockdown the expression of Cdk5.

Detailed Steps:

-

Transfection: HUVECs are transfected with Cdk5-specific siRNA or a non-targeting control siRNA using methods like nucleofection.

-

Incubation: Cells are incubated for a period (e.g., 24 hours) to allow for the degradation of the target mRNA and protein.

-

Functional Assays: The transfected cells are then used in functional assays, such as the scratch assay, to assess the effect of Cdk5 knockdown on cell migration.[1]

-

Verification: The efficiency of protein knockdown is confirmed by Western blotting.

Western Blotting

This technique is used to detect and quantify the levels of specific proteins.

Detailed Steps:

-

Cell Lysis: Cells are lysed in a buffer containing detergents and protease inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

-

Electrophoresis: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., Cdk5, Cdk2, phospho-FAK, total FAK, β-actin).

-

Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. β-actin is often used as a loading control to ensure equal protein loading.[1]

Rac1 Activity Assay

This assay measures the amount of active, GTP-bound Rac1.

Detailed Steps:

-

Cell Lysis: Cells are lysed under conditions that preserve the GTP-bound state of small GTPases.

-

Pull-down: The lysates are incubated with a recombinant protein containing the p21-binding domain (PBD) of PAK1, which specifically binds to active (GTP-bound) Rac1. This complex is often coupled to agarose beads.

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution and Detection: The bound proteins are eluted and the amount of pulled-down Rac1 is quantified by Western blotting using a Rac1-specific antibody.

Conclusion

The evidence strongly indicates that Cdk5 is a pivotal regulator of endothelial cell migration and angiogenesis.[1][2] Its mechanism of action in these cells is primarily through the modulation of the Rac1-actin signaling axis, which is distinct from its roles in other cell types. The specific inhibition of Cdk5 significantly impairs endothelial cell motility, suggesting that Cdk5 is a promising and pharmacologically accessible target for anti-angiogenic therapies. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further research and the development of novel therapeutic strategies targeting Cdk5 in diseases characterized by pathological angiogenesis.

References

Investigating the Anti-Cancer Potential of C-C Motif Chemokine Receptor 5 (CCR5): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C-C motif chemokine receptor 5 (CCR5), a G protein-coupled receptor historically recognized for its role as an HIV co-receptor, has emerged as a compelling target in oncology.[1][2] Its aberrant expression in various malignancies is correlated with tumor progression, metastasis, and an immunosuppressive tumor microenvironment.[3][4] This technical guide provides an in-depth overview of the anti-cancer potential of targeting CCR5. It summarizes key preclinical and clinical data, details relevant experimental methodologies, and visualizes the core signaling pathways involved. The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of the rationale and methodologies for investigating and targeting the CCR5 axis in cancer.

Introduction: The Role of CCR5 in Cancer

C-C motif chemokine receptor 5 (CCR5) is a key player in inflammatory responses, primarily mediating the migration of immune cells to sites of inflammation.[1][3] In the context of cancer, the axis formed by CCR5 and its primary ligand, C-C motif chemokine ligand 5 (CCL5), is frequently hijacked by tumor cells to promote their growth, survival, and dissemination.[2][3][5]

The multifaceted role of the CCL5/CCR5 axis in cancer includes:

-

Promoting Tumor Growth and Proliferation: Autocrine and paracrine signaling through CCR5 can activate downstream pathways that drive cancer cell proliferation.[6]

-

Enhancing Invasion and Metastasis: Activation of CCR5 is linked to the increased motility and invasiveness of cancer cells, facilitating their escape from the primary tumor and colonization of distant sites.[2][7]

-

Inducing Angiogenesis: The CCL5/CCR5 axis can promote the formation of new blood vessels, which are essential for tumor growth and survival.

-

Fostering an Immunosuppressive Tumor Microenvironment: CCR5 is expressed on various immune cells, including regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[1][4] The recruitment of these cells to the tumor microenvironment dampens the anti-tumor immune response.[1][4]

Given these pro-tumorigenic functions, targeting CCR5 with antagonists has become a promising therapeutic strategy in various cancers, including breast, colorectal, prostate, and gastric cancers.[4][7][8][9]

Quantitative Data on the Anti-Cancer Efficacy of CCR5 Antagonists

The anti-tumor effects of CCR5 antagonists have been evaluated in both preclinical models and clinical trials. This section summarizes key quantitative data from these studies.

Preclinical Data

Preclinical studies using cell lines and animal models have provided a strong rationale for targeting CCR5 in cancer.

| CCR5 Antagonist | Cancer Type | Model | Key Findings | Reference |

| Maraviroc | Gastric Cancer | Xenograft (MKN45, MKN74 cells) | Reduced tumor burden. | [9][10] |

| Maraviroc | Hodgkin Lymphoma | Xenograft | Decreased tumor xenograft growth and monocyte infiltration. | [11] |

| Leronlimab | Breast Cancer | Murine xenograft | Reduced human breast cancer metastasis by over 97%. | [7] |

| Maraviroc, Vicriviroc | Breast Cancer | Xenograft (MDA-MB-231 cells) | Blocked metastasis and enhanced killing by chemotherapeutic agents. | [4] |

| Maraviroc | Colorectal Cancer | Animal model | Inhibited metastasis. | [8] |

Clinical Data

Clinical trials, particularly in metastatic triple-negative breast cancer (mTNBC), have shown encouraging results for CCR5-targeted therapies.

| CCR5 Antagonist | Cancer Type | Clinical Trial Phase | Key Findings | Reference |

| Leronlimab | mTNBC | Pooled analysis (Phase 1b/2, Compassionate Use, Basket Study) | For patients treated with 525-700 mg doses, median Progression-Free Survival (mPFS) was 6.1 months and median Overall Survival (mOS) was over 12 months. | [12] |

| Leronlimab | mTNBC | Compassionate Use, Phase 1b/2, Basket Study | Patients with a lower level of circulating tumor cells after treatment showed a significant increase in 12-month overall survival. | [7] |

| Leronlimab | mTNBC | Analysis of prior clinical trials | 88% (15/17) of patients receiving ≥525 mg weekly dose showed a significant increase in PD-L1 expression on circulating tumor cells. 5 of 5 patients with increased PD-L1 who received an immune checkpoint inhibitor were still alive at the time of reporting. | [13] |

Signaling Pathways

Activation of CCR5 by its ligands, primarily CCL5, triggers a cascade of intracellular signaling events that promote cancer progression. The key downstream pathways include PI3K/Akt, MAPK/ERK, and NF-κB.

Caption: CCR5 signaling cascade in cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the anti-cancer potential of CCR5.

Quantification of CCR5 mRNA Expression by Real-Time RT-PCR

This protocol allows for the sensitive and specific quantification of CCR5 mRNA levels in cancer cells or tissues.[14][15][16][17]

Materials:

-

RNA extraction kit

-

Reverse transcription kit

-

Real-time PCR instrument

-

Primers and probe for CCR5 and a reference gene (e.g., GAPDH)

-

Nuclease-free water

Procedure:

-

RNA Extraction: Isolate total RNA from cells or tissues using a commercial RNA extraction kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Real-Time PCR:

-

Prepare a master mix containing the real-time PCR buffer, dNTPs, forward and reverse primers for CCR5 or the reference gene, a fluorescent probe, and Taq polymerase.

-

Add the cDNA template to the master mix.

-

Perform the real-time PCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for both CCR5 and the reference gene.

-

Calculate the relative expression of CCR5 mRNA using the ΔΔCt method, normalizing to the reference gene.

-

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to identify the genomic regions to which CCR5-regulated transcription factors bind.[18][19][20][21]

Materials:

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Lysis buffer

-

Sonicator

-

Antibody specific to the transcription factor of interest

-

Protein A/G magnetic beads or agarose

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication.

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific to the transcription factor of interest overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washing and Elution: Wash the beads to remove non-specific binding. Elute the protein-DNA complexes from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and treat with RNase A and Proteinase K. Purify the DNA using a DNA purification kit.

-

Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific genomic regions or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

In Vivo Xenograft Model of Tumor Growth and Metastasis

This protocol describes how to establish a xenograft model in immunocompromised mice to evaluate the effect of CCR5 antagonists on tumor growth and metastasis.[22][23]

Materials:

-

Cancer cell line of interest

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

-

Matrigel (optional)

-

CCR5 antagonist (e.g., maraviroc, leronlimab)

-

Calipers for tumor measurement

-

Bioluminescence imaging system (if using luciferase-expressing cells)

Procedure:

-

Cell Preparation: Culture and harvest cancer cells. Resuspend the cells in a suitable medium, with or without Matrigel.

-

Tumor Cell Implantation:

-

For subcutaneous models, inject the cell suspension into the flank of the mice.

-

For orthotopic models, inject the cells into the organ of origin (e.g., mammary fat pad for breast cancer).

-

-

Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer the CCR5 antagonist or vehicle control according to the desired dosing schedule.

-

Monitoring Tumor Growth: Measure tumor volume regularly using calipers.

-

Assessing Metastasis:

-

Monitor for metastasis using bioluminescence imaging if luciferase-expressing cells were used.

-

At the end of the study, euthanize the mice and harvest primary tumors and potential metastatic organs (e.g., lungs, liver, bone).

-

Analyze the tissues for metastatic lesions by histology (H&E staining) or immunohistochemistry.

-

Caption: Experimental workflow for investigating CCR5's anti-cancer potential.

Conclusion and Future Directions

The growing body of evidence strongly supports the role of the CCL5/CCR5 axis in promoting cancer progression and its potential as a therapeutic target. Preclinical and clinical data have demonstrated that CCR5 antagonists can inhibit tumor growth, reduce metastasis, and modulate the tumor microenvironment. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the anti-cancer potential of targeting CCR5.

Future research should focus on:

-

Identifying Biomarkers: Developing predictive biomarkers to identify patients most likely to respond to CCR5-targeted therapies.

-

Combination Therapies: Exploring the synergistic effects of CCR5 antagonists with other anti-cancer agents, such as chemotherapy and immune checkpoint inhibitors.[13]

-

Understanding Resistance Mechanisms: Investigating potential mechanisms of resistance to CCR5 inhibition to develop strategies to overcome them.

-

Expanding to Other Cancers: Evaluating the efficacy of CCR5 antagonists in a broader range of malignancies with high CCR5 expression.

Continued investigation into the role of CCR5 in cancer will undoubtedly pave the way for novel and effective therapeutic strategies for patients with various types of cancer.

References

- 1. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

- 2. researchgate.net [researchgate.net]

- 3. The CCL5/CCR5 Axis in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances targeting CCR5 for Cancer and its Role in Immuno-Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. onclive.com [onclive.com]

- 8. Therapeutic Perspectives of HIV-Associated Chemokine Receptor (CCR5 and CXCR4) Antagonists in Carcinomas [mdpi.com]

- 9. CCR5 Antagonism by Maraviroc Reduces the Potential for Gastric Cancer Cell Dissemination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CCR5 antagonism by maraviroc inhibits Hodgkin lymphoma microenvironment interactions and xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ascopubs.org [ascopubs.org]

- 13. CytoDyn Announces Data Suggesting Novel Mechanism of Action of Leronlimab for the Treatment of Solid Tumors :: CytoDyn Inc. (CYDY) [cytodyn.com]

- 14. Quantification of CCR5 mRNA in Human Lymphocytes and Macrophages by Real-Time Reverse Transcriptase PCR Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pls.scienze.unipd.it [pls.scienze.unipd.it]

- 16. researchgate.net [researchgate.net]

- 17. [PDF] Quantitative real-time PCR in cancer research. | Semantic Scholar [semanticscholar.org]

- 18. Chromatin Immunoprecipitation (ChIP) Protocols for the Cancer and Developmental Biology Laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 20. uth.edu [uth.edu]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Pre-clinical Modeling of CCR5 Knockout in Human Hematopoietic Stem Cells by Zinc Finger Nucleases Using Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Impact of Calreticulin and CCR5 on Cellular Proliferation and Migration

A note on nomenclature: The term "CRT5" is not a standard designation in molecular and cell biology. This guide interprets the query as referring to two distinct proteins with significant roles in cellular dynamics: Calreticulin (CRT or CALR) and C-C chemokine receptor type 5 (CCR5) . Both have been implicated in the regulation of cellular proliferation and migration, key processes in development, tissue repair, and cancer progression. This document provides a comprehensive overview of the functions of each protein in these contexts, tailored for researchers, scientists, and drug development professionals.

Part 1: Calreticulin (CRT/CALR) and Its Role in Cellular Proliferation and Migration

Calreticulin is a highly conserved, multifunctional protein primarily residing in the endoplasmic reticulum (ER), where it functions as a molecular chaperone and a key regulator of intracellular calcium homeostasis.[1][2] However, CRT can also be found in the cytoplasm, on the cell surface, and in the extracellular matrix, where it partakes in a variety of cellular processes including adhesion, proliferation, and migration.[1][3]

Quantitative Data on Calreticulin's Impact

The following tables summarize quantitative findings from studies investigating the effects of Calreticulin on cellular proliferation and migration.

Table 1: Impact of Calreticulin on Cellular Proliferation

| Cell Type | Experimental Condition | Proliferation Change | Significance | Citation |

| Schwann Cells | CRT Overexpression | Increased | p<0.05 to p<0.001 | [1] |

| Schwann Cells | CRT Knockdown | Decreased | p<0.05 to p<0.001 | [1] |

| Gastric Cancer Cells | CRT Overexpression | Increased | Not specified | [2] |

| Gastric Cancer Cells | CRT Knockdown | Decreased | Not specified | [2] |

| Pancreatic Cells | CRT Overexpression | Increased | Not specified | [4] |

| Pancreatic Cells | CRT Knockdown | Decreased | Not specified | [4] |

| NKTCL Cells | CALR Knockdown | Decreased | Not specified | [5] |

| Nasopharyngeal Carcinoma | CALR Knockdown | Decreased | Not specified | [6] |

Table 2: Impact of Calreticulin on Cellular Migration

| Cell Type | Experimental Condition | Migration Change | Significance | Citation |

| Schwann Cells | CRT Overexpression | Increased | p<0.001 | [1] |

| Schwann Cells | CRT Knockdown | Decreased | p<0.001 | [1] |

| NKTCL Cells | CALR Knockdown | Decreased | Not specified | [5] |

| Nasopharyngeal Carcinoma | CALR Knockdown | Decreased | Not specified | [6] |

Signaling Pathways Modulated by Calreticulin

Calreticulin's influence on cell proliferation and migration is mediated through several key signaling pathways. Its role in calcium homeostasis indirectly affects numerous signaling cascades.[7] Overexpression of CRT has been shown to activate the PI3K/AKT and ERK/S6 pathways, both of which are central to cell growth, survival, and motility.[1] In the context of migration, CRT can modulate cell adhesion through the regulation of c-Src activity.[8] Furthermore, CRT knockdown has been associated with the inhibition of epithelial-to-mesenchymal transition (EMT) by downregulating β-catenin and TCF/ZEB1.[5]

Experimental Protocols

This protocol is adapted from a study on Schwann cells.[1]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1x10³ cells per well and culture for 1 to 4 days.

-

MTT Addition: Add 100 µL of MTT solution (0.5 mg/mL) to each well and incubate at 37°C for 4 hours.

-

Solubilization: Remove the culture medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Compare the absorbance values between experimental and control groups to determine the relative cell viability and proliferation rate.

This protocol is based on the methodology used to assess Schwann cell migration.[1]

-

Chamber Preparation: Use a modified two-chamber migration apparatus (e.g., Transwell insert) with a porous membrane.

-

Chemoattractant: Place media containing a chemoattractant (e.g., fetal bovine serum) in the lower chamber.

-

Cell Seeding: Seed the cells in serum-free media in the upper chamber.

-

Incubation: Incubate the plate for a predetermined period (e.g., 24 hours) to allow for cell migration through the membrane.

-

Cell Fixation and Staining: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface.

-

Quantification: Count the number of migrated cells in several microscopic fields.

-

Data Analysis: Compare the number of migrated cells between the experimental and control groups.

Part 2: C-C Chemokine Receptor Type 5 (CCR5) and Its Role in Cellular Proliferation and Migration

CCR5 is a G protein-coupled receptor that plays a crucial role in the immune system by serving as a receptor for several chemokines, most notably CCL5 (RANTES).[9][10] Beyond its immunological functions, CCR5 is implicated in cancer progression, where it can promote tumor cell proliferation, invasion, and migration.[9][11]

Quantitative Data on CCR5's Impact

The following tables summarize quantitative data on the effects of CCR5 on cancer cell proliferation and migration.

Table 3: Impact of CCR5 on Cancer Cell Proliferation

| Cancer Type | Experimental Condition | Proliferation Change | Significance | Citation |

| Breast Cancer | CCL5 Treatment | Increased | Not specified | [12] |

| Cholangiocarcinoma | Maraviroc (CCR5 antagonist) | Decreased | p<0.05 to p<0.0001 | [13] |

| Colorectal Cancer | CCR5 siRNA | Decreased | Not specified | [14] |

| Cervical Cancer | CCR5 Knockdown | Decreased | Not specified | [15] |

Table 4: Impact of CCR5 on Cancer Cell Migration and Invasion

| Cancer Type | Experimental Condition | Migration/Invasion Change | Significance | Citation |

| Osteosarcoma | CCL5 Treatment | Increased | Not specified | [16] |

| Cholangiocarcinoma | Maraviroc (CCR5 antagonist) | Decreased | Not specified | [13] |

| Breast Cancer | High CCR5 expression | Increased | Not specified | [17] |

| Cervical Cancer | CCR5 Knockdown | Decreased | Not specified | [15] |

Signaling Pathways Modulated by CCR5

The binding of ligands, such as CCL5, to CCR5 initiates a cascade of intracellular signaling events that promote cell proliferation and migration.[18] These pathways include the PI3K/Akt pathway, which is crucial for cell survival and growth, and the activation of NF-κB, a transcription factor that regulates genes involved in inflammation, immunity, and cell proliferation.[18][19] The MEK/ERK pathway is also activated downstream of CCR5, contributing to cell migration.[16]

Experimental Protocols

A similar MTT assay protocol as described for Calreticulin can be used to assess the effect of CCR5 modulation on cell proliferation.

-

Cell Seeding: Plate cells in 96-well plates.

-

Treatment: Treat cells with CCR5 agonists (e.g., CCL5), antagonists (e.g., Maraviroc), or siRNA against CCR5.

-

MTT Assay: Follow the steps for MTT addition, solubilization, and absorbance measurement as detailed in the Calreticulin section.

-

Data Analysis: Compare the proliferation rates between treated and untreated cells.

This is a standard method to evaluate chemotactic cell migration.[20][21][22]

-

Chamber Setup: Place a Transwell insert with a porous membrane into the well of a 24-well plate.

-

Chemoattractant Gradient: Add a medium containing a CCR5 ligand (e.g., CCL5) to the lower chamber.

-

Cell Preparation: Resuspend cells in a serum-free medium.

-

Cell Seeding: Add the cell suspension to the upper chamber of the Transwell insert.

-

Incubation: Incubate the plate at 37°C for a duration that allows for cell migration (typically 4-24 hours).

-

Staining and Counting: Remove non-migrated cells from the top of the membrane. Fix and stain the cells that have migrated to the bottom of the membrane. Count the stained cells under a microscope.

-

Analysis: Quantify the number of migrated cells per field of view and compare between different experimental conditions.

This guide provides a foundational understanding of the roles of Calreticulin and CCR5 in cellular proliferation and migration. The detailed protocols and pathway diagrams serve as a resource for designing and interpreting experiments aimed at investigating these critical cellular processes and for the development of novel therapeutic strategies.

References

- 1. Calreticulin Promotes Proliferation and Migration But Inhibits Apoptosis in Schwann Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Involvement of calreticulin in cell proliferation, invasion and differentiation in diallyl disulfide-treated HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wcrj.net [wcrj.net]

- 4. Functional Roles of Calreticulin in Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calreticulin increases growth and progression of natural killer/T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High expression of calreticulin indicates poor prognosis and modulates cell migration and invasion via activating Stat3 in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Calreticulin and cellular adhesion/migration-specific signalling pathways | Semantic Scholar [semanticscholar.org]

- 9. CCR5 is a potential therapeutic target for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. geneonline.com [geneonline.com]

- 12. CCL5 activation of CCR5 regulates cell metabolism to enhance proliferation of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Alterations in chemokine receptor CCR5 activity influence tumor cell biology in human cholangiocarcinoma cell lines | Annals of Hepatology [elsevier.es]

- 14. researchgate.net [researchgate.net]

- 15. Downregulation of CCR5 inhibits the proliferation and invasion of cervical cancer cells and is regulated by microRNA-107 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CC Chemokine Receptor 5: The Interface of Host Immunity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. The CCL5/CCR5 Axis in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]

- 21. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 22. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CRT5 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRT5 is a novel molecule targeting the C-C chemokine receptor 5 (CCR5), a G-protein-coupled receptor implicated in various cellular processes, including immune response, inflammation, and cancer progression. In the context of oncology, CCR5 expression has been observed in various tumor types, including breast, prostate, and colorectal cancer, where it plays a crucial role in tumor growth, metastasis, and resistance to therapy.[1][2][3] These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to investigate its therapeutic potential.

Mechanism of Action

This compound is a potent antagonist of the CCR5 receptor. By binding to CCR5, this compound blocks the downstream signaling pathways activated by its natural ligands, such as CCL5 (RANTES). The binding of ligands like CCL5 to CCR5 typically triggers a cascade of intracellular events, including calcium signaling, which promotes cell migration, proliferation, and survival.[2][3] In cancer cells, the misexpression of CCR5 can hijack these pathways, leading to increased metastatic potential and resistance to DNA-damaging agents.[2] this compound, by inhibiting this interaction, is expected to reduce tumor cell migration, invasion, and survival, and potentially enhance the efficacy of chemotherapeutic agents.[2]

Signaling Pathway

The signaling pathway initiated by the binding of chemokines like CCL5 to the CCR5 receptor is multifaceted. Upon activation, CCR5, a G-protein coupled receptor, can initiate several downstream cascades. One key pathway involves the activation of calcium signaling, which is crucial for augmenting regulatory T cell (Treg) differentiation and migration. In cancer cells where CCR5 is aberrantly expressed, this pathway is exploited to promote metastasis. The diagram below illustrates the simplified signaling cascade and the inhibitory action of this compound.

Caption: Simplified CCR5 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in cell culture.

Cell Culture

Objective: To maintain and propagate cancer cell lines expressing CCR5 for subsequent experiments.

Materials:

-

CCR5-expressing cancer cell line (e.g., MDA-MB-231 for breast cancer)

-

Complete growth medium (e.g., DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA (0.25%)

-

Culture flasks/plates

-

Incubator (37°C, 5% CO2)

Protocol:

-

Thaw cryopreserved cells rapidly in a 37°C water bath.

-

Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 200 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

-

Seed the cells into a culture flask at an appropriate density (e.g., 1 x 10^4 cells/cm²).

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Monitor cell growth and passage the cells when they reach 80-90% confluency. For passaging, wash the cells with PBS, detach them using Trypsin-EDTA, neutralize with complete growth medium, centrifuge, and re-seed in new flasks.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

CCR5-expressing cancer cells

-

96-well plates

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Complete growth medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Cell Migration Assay (Wound Healing/Scratch Assay)

Objective: To assess the effect of this compound on the migratory capacity of cancer cells.

Materials:

-

CCR5-expressing cancer cells

-

6-well plates

-

Sterile 200 µL pipette tip

-

This compound

-

Complete growth medium and serum-free medium

-

Microscope with a camera

Protocol:

-

Seed cells in 6-well plates and grow to 90-100% confluency.

-

Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Replace the medium with serum-free medium containing different concentrations of this compound or a vehicle control.

-

Capture images of the scratch at 0 hours.

-

Incubate the plates at 37°C and 5% CO2.

-

Capture images of the same fields at subsequent time points (e.g., 12, 24, 48 hours).

-

Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the in vitro efficacy of this compound.

Caption: Experimental workflow for in vitro evaluation of this compound.

Data Presentation

Quantitative data from the described experiments should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

| This compound Concentration (µM) | % Viability (24h) ± SD | % Viability (48h) ± SD | % Viability (72h) ± SD |

| 0 (Vehicle Control) | 100 ± 5.2 | 100 ± 6.1 | 100 ± 5.8 |

| 1 | 98.2 ± 4.5 | 95.3 ± 5.5 | 90.1 ± 6.3 |

| 10 | 85.1 ± 6.8 | 75.6 ± 7.2 | 60.4 ± 8.1 |

| 50 | 60.3 ± 7.1 | 45.2 ± 6.9 | 30.7 ± 7.5 |

| 100 | 42.5 ± 5.9 | 25.8 ± 6.3 | 15.2 ± 5.4 |

Table 2: Effect of this compound on Cell Migration (Wound Closure Assay)

| This compound Concentration (µM) | % Wound Closure (24h) ± SD | % Wound Closure (48h) ± SD |

| 0 (Vehicle Control) | 85.4 ± 7.3 | 98.1 ± 2.5 |

| 10 | 60.1 ± 8.1 | 75.3 ± 6.9 |

| 50 | 35.7 ± 6.5 | 48.9 ± 7.2 |

| 100 | 15.2 ± 5.8 | 22.4 ± 6.1 |

Note: The data presented in these tables are for illustrative purposes only and will vary depending on the cell line and experimental conditions. Each experiment should be performed in triplicate.

References

- 1. The Role and Therapeutic Targeting of CCR5 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances targeting CCR5 for Cancer and its Role in Immuno-Oncology - PMC [pmc.ncbi.nlm.nih.gov]